

Methyl 5-bromo-6-chloropicolinate: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: Methyl 5-bromo-6-chloropicolinate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **Methyl 5-bromo-6-chloropicolinate**, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information, proposes a robust synthetic route, and presents expected characterization data based on analogous compounds and predictive models.

Compound Profile

Methyl 5-bromo-6-chloropicolinate is a substituted methyl ester of picolinic acid. Its structure, featuring both bromine and chlorine atoms on the pyridine ring, makes it a versatile intermediate for further chemical modifications.

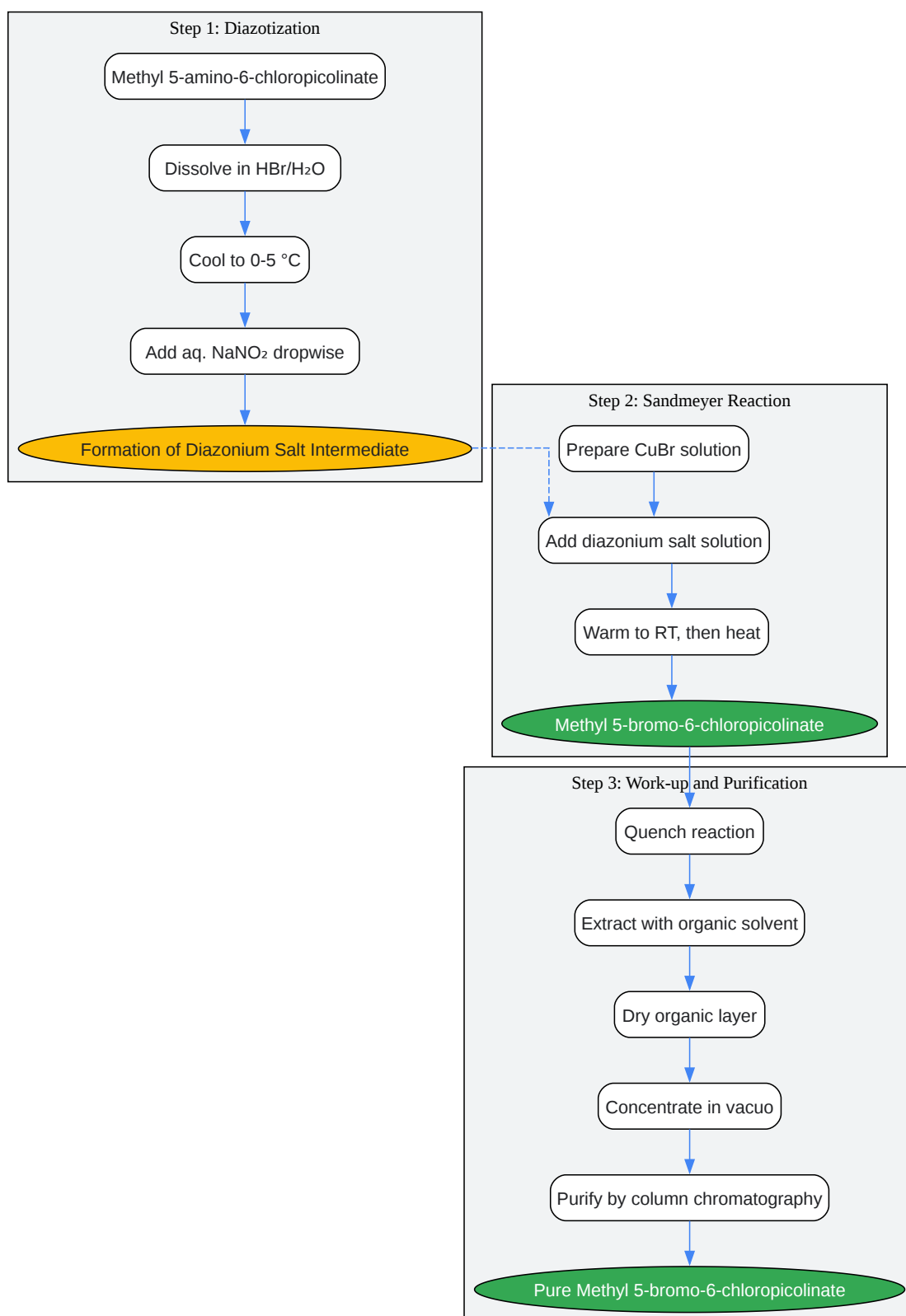
Property	Value	Source
Molecular Formula	C ₇ H ₅ BrClNO ₂	PubChem[1]
Molecular Weight	250.48 g/mol	PubChem[2]
CAS Number	1214353-79-3	Parchem[3]
IUPAC Name	methyl 5-bromo-6-chloropyridine-2-carboxylate	PubChem[1]
SMILES	<chem>COC(=O)C1=NC(=C(C=C1)Br)Cl</chem>	PubChem[1]

Proposed Synthesis Protocol: Sandmeyer Reaction

A direct, peer-reviewed synthesis protocol for **Methyl 5-bromo-6-chloropicolinate** is not readily available. However, a highly plausible and established method for the introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction.[4][5][6][7] This approach involves the diazotization of a primary aromatic amine followed by the substitution of the diazonium group with a bromide ion, catalyzed by a copper(I) salt.

The proposed starting material for this synthesis is Methyl 5-amino-6-chloropicolinate.

Experimental Workflow



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Proposed synthesis workflow for **Methyl 5-bromo-6-chloropicolinate**.

Detailed Methodology

Materials and Reagents:

- Methyl 5-amino-6-chloropicolinate
- Hydrobromic acid (48% aqueous solution)
- Sodium nitrite (NaNO_2)
- Copper(I) bromide (CuBr)
- Dichloromethane (CH_2Cl_2) or Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography elution

Procedure:

Step 1: Diazotization of Methyl 5-amino-6-chloropicolinate

- In a round-bottom flask, suspend Methyl 5-amino-6-chloropicolinate (1.0 eq) in a mixture of hydrobromic acid (48%) and water.
- Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
- Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
- Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C.

- Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction

- In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.
- Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen gas evolution should be observed.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

Step 3: Work-up and Purification

- Cool the reaction mixture to room temperature and quench by pouring it into water.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **Methyl 5-bromo-6-chloropicolinate**.

Characterization Data

While experimental spectra for **Methyl 5-bromo-6-chloropicolinate** are not widely published, the following table summarizes predicted data and data from analogous compounds.

Analysis	Predicted/Analogous Data
^1H NMR	The spectrum is expected to show two doublets in the aromatic region for the two pyridine protons and a singlet for the methyl ester protons. Based on data for Methyl 6-bromopicolinate, the aromatic protons would likely appear between δ 7.5 and 8.5 ppm, and the methyl singlet around δ 4.0 ppm.[8]
^{13}C NMR	The spectrum is predicted to show seven distinct carbon signals: five for the pyridine ring (two of which will be quaternary) and one for the methyl ester, and one for the carbonyl carbon. Chemical shifts for the aromatic carbons are expected in the range of δ 120-160 ppm, the ester methyl carbon around δ 53 ppm, and the carbonyl carbon around δ 164 ppm.
Mass Spec.	Predicted m/z values for various adducts are available from PubChem.[1] Key predicted values include: $[\text{M}+\text{H}]^+$: 249.92650, $[\text{M}+\text{Na}]^+$: 271.90844, $[\text{M}-\text{H}]^-$: 247.91194.[1] The spectrum will show a characteristic isotopic pattern due to the presence of both bromine and chlorine.
IR	The IR spectrum is expected to show characteristic peaks for the C=O stretch of the ester (around 1720-1740 cm^{-1}), C-O stretch (around 1200-1300 cm^{-1}), and C-Cl and C-Br stretches in the fingerprint region.

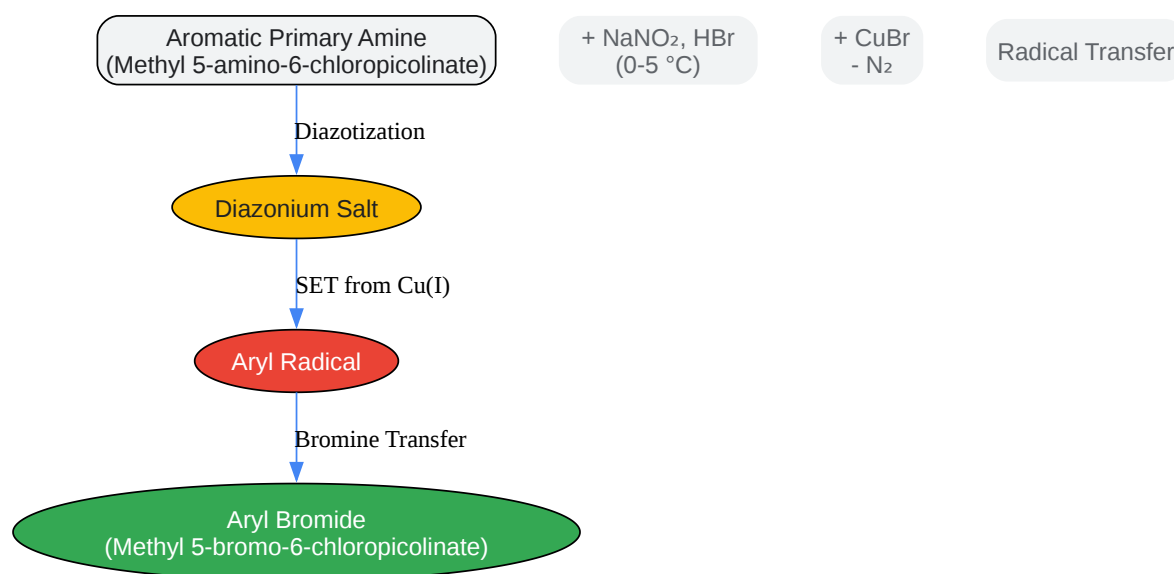
Potential Applications and Biological Relevance

Halogenated picolinate esters are recognized as important intermediates in the pharmaceutical and agrochemical industries.[9] While specific biological activity for **Methyl 5-bromo-6-chloropicolinate** has not been documented, related compounds like Methyl 5-bromo-6-methylpicolinate have been investigated for applications in advanced skincare and material

science, highlighting the potential for this class of molecules in diverse fields. The presence of bromo and chloro substituents provides reactive handles for further synthetic transformations, making it a valuable building block for the synthesis of more complex, biologically active molecules.

Logical Relationships in Synthesis

The core of the proposed synthesis relies on the well-established Sandmeyer reaction. The logical flow of this transformation is depicted below.



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General mechanism of the Sandmeyer reaction.

This guide provides a foundational understanding of the synthesis and characterization of **Methyl 5-bromo-6-chloropicolinate**. Researchers are encouraged to use this information as a

starting point for their own experimental work, with the understanding that optimization of the proposed synthetic protocol may be necessary.

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References

- 1. PubChemLite - Methyl 5-bromo-6-chloropicolinate (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 2. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Methyl 6-bromopicolinate(26218-75-7) 1H NMR [m.chemicalbook.com]
- 9. Methyl 6-bromo-5-chloropicolinate [myskinrecipes.com]
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